Piperazinone, 6-(diphenylmethyl)-
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Overview
Description
Piperazinone,6-(diphenylmethyl)-(9ci) is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone,6-(diphenylmethyl)-(9ci) typically involves the reductive alkylation of piperazinone. One common method includes the use of sodium hydride for deprotonation, followed by treatment with benzyl chloride derivatives. For example, the reaction of piperazinone with 2-benzofuranyl methyl chloride or p-methoxybenzyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production methods for Piperazinone,6-(diphenylmethyl)-(9ci) are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Piperazinone,6-(diphenylmethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reductive alkylation is a common method to modify the piperazinone core.
Substitution: N-alkylation and other substitution reactions can be performed using different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium hydride and alkyl halides are frequently used in reductive alkylation.
Substitution: Alkyl halides such as benzyl chloride derivatives are commonly used.
Major Products Formed
The major products formed from these reactions include various N-alkylated derivatives of Piperazinone,6-(diphenylmethyl)-(9ci), which can have different functional groups attached to the nitrogen atoms .
Scientific Research Applications
Piperazinone,6-(diphenylmethyl)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, such as sigma receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders and pain management.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazinone,6-(diphenylmethyl)-(9ci) involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various neurological processes, including calcium homeostasis and modulation of ion channels. By binding to these receptors, Piperazinone,6-(diphenylmethyl)-(9ci) can influence cellular signaling pathways and potentially exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of Piperazinone,6-(diphenylmethyl)-(9ci), known for its use in pharmaceuticals.
Ethylenediamine: Another related compound with similar structural features.
Piperazinones: A class of compounds that includes various derivatives with different substituents.
Uniqueness
Piperazinone,6-(diphenylmethyl)-(9ci) is unique due to its specific diphenylmethyl substitution, which can confer distinct chemical and biological properties. This substitution can enhance its binding affinity to certain receptors and influence its reactivity in chemical reactions .
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
6-benzhydrylpiperazin-2-one |
InChI |
InChI=1S/C17H18N2O/c20-16-12-18-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2,(H,19,20) |
InChI Key |
KLBLBZBRTDRSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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